molecular formula C12H26O B14364730 2-Methoxyundecane CAS No. 91635-43-7

2-Methoxyundecane

Cat. No.: B14364730
CAS No.: 91635-43-7
M. Wt: 186.33 g/mol
InChI Key: DCGYGJJNPHIDMM-UHFFFAOYSA-N
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Description

2-Methoxyundecane is an organic compound with the molecular formula C12H26O. It belongs to the class of ethers, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its use in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyundecane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically proceeds as follows:

    Step 1: Preparation of the alkoxide ion by reacting sodium or potassium with methanol.

    Step 2: The alkoxide ion then reacts with 1-bromoundecane under reflux conditions to form this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyundecane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrogen halides (HX) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkyl halides or other substituted products.

Scientific Research Applications

2-Methoxyundecane has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of biological membranes and lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxyundecane involves its interaction with various molecular targets and pathways. As an ether, it can participate in hydrogen bonding and other intermolecular interactions, influencing the behavior of biological membranes and other systems. Its effects are often mediated through its ability to alter the physical properties of lipid bilayers and other structures.

Comparison with Similar Compounds

  • 2-Methoxydecane
  • 2-Methoxydodecane
  • 2-Ethoxyundecane

Comparison: 2-Methoxyundecane is unique due to its specific chain length and methoxy substitution, which confer distinct physical and chemical properties. Compared to shorter or longer chain ethers, it may exhibit different solubility, boiling point, and reactivity, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

91635-43-7

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

IUPAC Name

2-methoxyundecane

InChI

InChI=1S/C12H26O/c1-4-5-6-7-8-9-10-11-12(2)13-3/h12H,4-11H2,1-3H3

InChI Key

DCGYGJJNPHIDMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)OC

Origin of Product

United States

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